molecular formula C12H12N2O B1360398 1-Phenyl-2-(pyrazin-2-yl)ethanol CAS No. 36914-69-9

1-Phenyl-2-(pyrazin-2-yl)ethanol

Cat. No.: B1360398
CAS No.: 36914-69-9
M. Wt: 200.24 g/mol
InChI Key: GCLRAFFYSKHBNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Phenyl-2-(pyrazin-2-yl)ethanol typically involves the reaction of benzaldehyde with pyrazine derivatives. One common synthetic route includes the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde . This reaction does not require a catalyst or solvent, making it relatively straightforward. The compound can also be synthesized through other methods involving the use of methylpyrazine and benzaldehyde .

Chemical Reactions Analysis

1-Phenyl-2-(pyrazin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The phenyl and pyrazinyl groups can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(pyrazin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyrazin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyrazinyl groups allow the compound to bind to active sites on enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug interactions .

Comparison with Similar Compounds

1-Phenyl-2-(pyrazin-2-yl)ethanol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of phenyl and pyrazinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-2-pyrazin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9,12,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLRAFFYSKHBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958112
Record name 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36914-69-9
Record name α-Phenyl-2-pyrazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36914-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazineethanol, alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrazineethanol, α-phenyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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